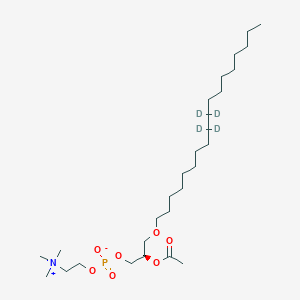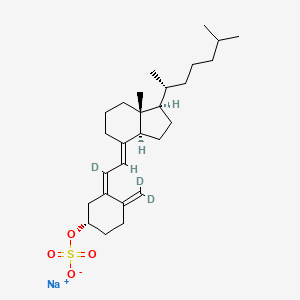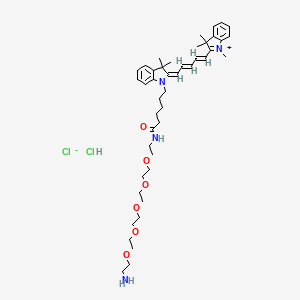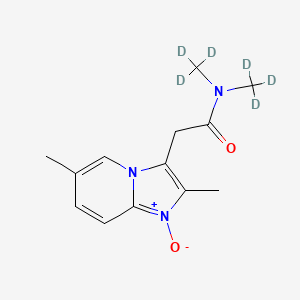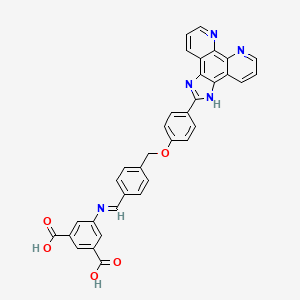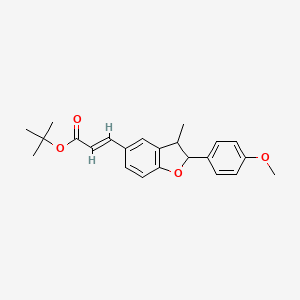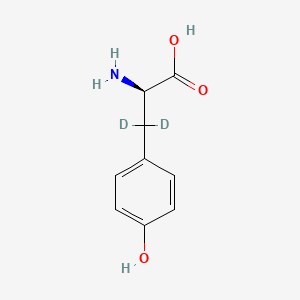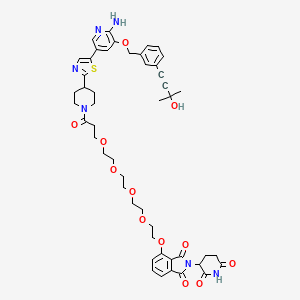
HPK1 Degrader SS47
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SS47 is a compound known for its role as a PROTAC-based HPK1 degrader. It is utilized in scientific research for its ability to degrade hematopoietic progenitor kinase 1 (HPK1) via proteasome-mediated pathways. This degradation significantly enhances the antitumor efficacy of BCMA CAR-T cell research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SS47 involves the creation of a PROTAC (Proteolysis Targeting Chimera) molecule designed to target HPK1. The synthetic route typically includes the formation of a bifunctional molecule that can bind to both the target protein (HPK1) and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .
Industrial Production Methods
Industrial production of SS47 would involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. This includes precise control of reaction conditions such as temperature, pH, and solvent systems to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
SS47 primarily undergoes proteasome-mediated degradation reactions. It does not typically participate in common chemical reactions like oxidation, reduction, or substitution, as its primary function is biological rather than chemical .
Common Reagents and Conditions
The key reagents involved in the synthesis and application of SS47 include the bifunctional PROTAC molecule, E3 ubiquitin ligase, and the target protein HPK1. The conditions required for these reactions are typically mild, physiological conditions that are compatible with biological systems .
Major Products Formed
The major product formed from the reaction involving SS47 is the degraded HPK1 protein, which is ubiquitinated and subsequently broken down by the proteasome .
Wissenschaftliche Forschungsanwendungen
SS47 has several significant applications in scientific research:
Cancer Research: SS47 enhances the antitumor efficacy of BCMA CAR-T cell therapy by degrading HPK1, an immunosuppressive regulatory kinase.
Immunotherapy: By targeting HPK1, SS47 helps in modulating immune responses, making it a promising candidate for cancer immunotherapies.
Biological Studies: SS47 is used to study the role of HPK1 in various biological processes, providing insights into its function and regulation.
Wirkmechanismus
SS47 functions by binding to both HPK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 leads to enhanced antitumor activity in BCMA CAR-T cells, as HPK1 is an immunosuppressive kinase that negatively regulates T cell function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ARV-825: Another PROTAC-based degrader targeting BRD4.
dBET1: A PROTAC molecule targeting BET proteins for degradation.
PROTAC-1: A general PROTAC molecule used for targeting various proteins for degradation.
Uniqueness of SS47
SS47 is unique in its specific targeting of HPK1, making it particularly valuable for cancer immunotherapy research. Its ability to enhance the efficacy of BCMA CAR-T cells sets it apart from other PROTAC molecules that target different proteins .
Eigenschaften
Molekularformel |
C49H56N6O12S |
|---|---|
Molekulargewicht |
953.1 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58) |
InChI-Schlüssel |
LUUCVCRHWBVGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C(=O)CCOCCOCCOCCOCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
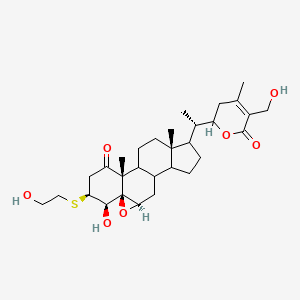
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
